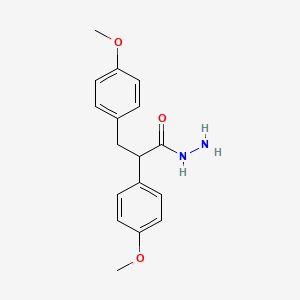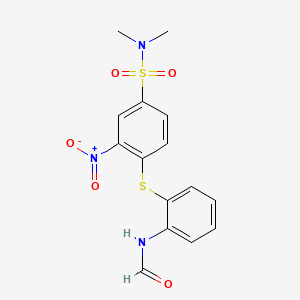
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol is a complex organic compound that belongs to the class of diisocyanates and phenolic esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol typically involves the reaction of diisocyanic acid with 4-(p-hydroxybenzyl)-o-cresol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to enhance efficiency and scalability. The use of catalysts such as tin or titanium compounds can further improve the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and related compounds.
Substitution: Ethers and esters of the phenolic hydroxyl group.
Applications De Recherche Scientifique
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A phenolic acid with similar structural features but different functional groups.
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl moiety but lacks the isocyanate groups.
Protocatechuic acid: Another phenolic compound with antioxidant properties.
Uniqueness
This comprehensive overview highlights the significance and versatility of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol in various scientific and industrial domains
Propriétés
Numéro CAS |
2761-21-9 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h2-8H,9H2,1H3 |
Clé InChI |
LWCCXOJTEVAEKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


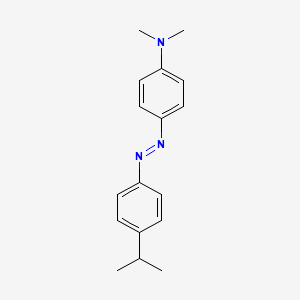

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
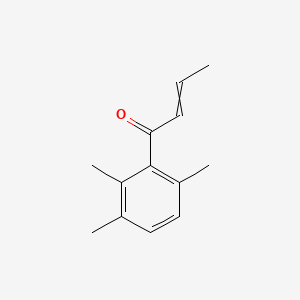
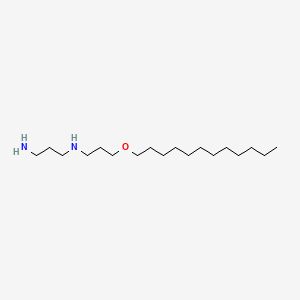
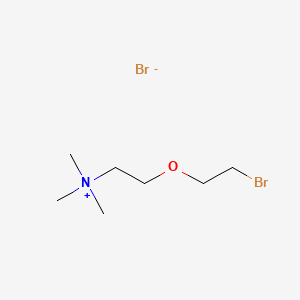
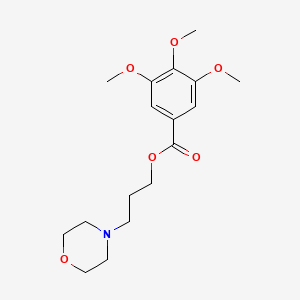
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)



